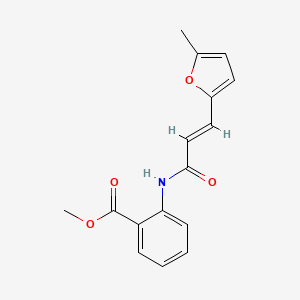

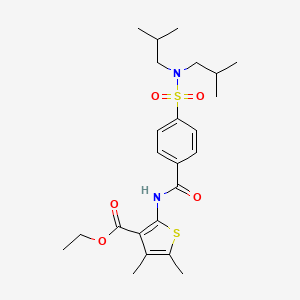

(E)-methyl 2-(3-(5-methylfuran-2-yl)acrylamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(E)-methyl 2-(3-(5-methylfuran-2-yl)acrylamido)benzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzoic acid and is commonly used in the synthesis of other compounds.

Scientific Research Applications

Polymerization and Material Science

Research in the field of polymerization has explored monosubstituted acrylamides with amino acid moieties for creating polymers with controlled molecular weight and low polydispersity. For instance, homopolymers of N-acryloyl-l-phenylalanine methyl ester have been synthesized through reversible addition−fragmentation chain transfer (RAFT) polymerization, resulting in polymers with enhanced isotacticity and potential applications in biocompatible materials (Mori, Sutoh, & Endo, 2005).

Photostability of Pesticides

In agriculture, the photostability of pesticides such as emamectin benzoate has been improved through the synthesis of acrylate-type polymeric nanoparticles. This innovation not only enhances the pesticide's photostability but also its insecticidal effects, demonstrating a novel approach to safeguarding crop protection agents against degradation by sunlight (Shang et al., 2013).

Organic Synthesis and Medicinal Chemistry

Novel synthetic pathways have been developed for potential anti-cancer agents, such as substituted benzamides and benzoates, demonstrating the utility of acrylamide derivatives in creating compounds with significant anti-proliferative activity (Soni et al., 2015). Additionally, Diels–Alder reactions involving furan and acrylic acid derivatives have been employed to synthesize benzoic acid, showcasing the application of these reactions in generating valuable chemical products from biomass-derived materials (Mahmoud et al., 2015).

Advanced Materials and Sensing Technologies

Research has also focused on developing biocompatible macromolecular luminogens for the selective sensing and removal of metal ions such as Fe(III) and Cu(II). These studies leverage the properties of acrylamide derivatives to create polymers that can be used in environmental monitoring and remediation (Dutta et al., 2020).

Mechanism of Action

Target of Action

It is known that guanidine groups, which are structurally similar to this compound, easily form hydrogen bonds, have good stability and strong physiological activity, and are used as intermediates in the synthesis of drugs .

Mode of Action

It is known that schiff base compounds and their metal complexes, which are structurally related to this compound, are used in medicine, catalysis, analytical chemistry, and have an important application in the field of photochromism .

Pharmacokinetics

It is known that boronic acids and their esters, which are structurally related to this compound, are only marginally stable in water . This could potentially impact the bioavailability of the compound.

Result of Action

It is known that schiff base compounds and their metal complexes, which are structurally related to this compound, have various applications in medicine, catalysis, and analytical chemistry .

Action Environment

It is known that the rate of hydrolysis of some phenylboronic pinacol esters, which are structurally related to this compound, is considerably accelerated at physiological ph . Therefore, environmental factors such as pH could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name |

methyl 2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-11-7-8-12(21-11)9-10-15(18)17-14-6-4-3-5-13(14)16(19)20-2/h3-10H,1-2H3,(H,17,18)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIHYQQFGKPRMA-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=CC(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Ethyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2927282.png)

![Ethyl 1-methyl-3-[(2-methylpiperidin-1-yl)methyl]pyrazole-4-carboxylate](/img/structure/B2927283.png)

![4-(4-Cyclohexylphenyl)-2-[(4-methylphenyl)sulfanyl]-4-oxobutanoic acid](/img/structure/B2927286.png)

![N-[(2,6-Difluorophenyl)methyl]oxane-4-carboxamide](/img/structure/B2927289.png)

![N'-[1-(1,3-dioxo-2,3-dihydro-1H-inden-2-ylidene)ethyl]-2-phenylacetohydrazide](/img/structure/B2927297.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide](/img/structure/B2927300.png)

![N-[1-Benzyl-3-(hydroxymethyl)piperidin-4-yl]-2-chloroacetamide](/img/structure/B2927302.png)